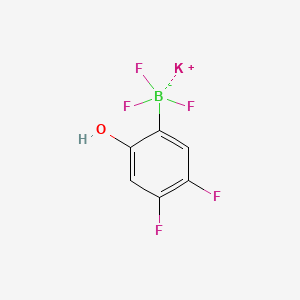

Potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate

Description

Potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate (CAS: 2641216-95-5) is a halogenated aromatic organoboron compound with the molecular formula C₆H₃BF₅KO and a molecular weight of 235.99 g/mol . It is synthesized at ≥98% purity and serves as a versatile intermediate in:

- Cross-coupling reactions (e.g., Suzuki-Miyaura couplings)

- Pharmaceutical intermediates (e.g., fluorinated drug candidates)

- Functional material synthesis (e.g., fluorinated polymers)

The compound’s 2-hydroxyl and 4,5-difluoro substituents enhance its reactivity in electrophilic aromatic substitution and stabilize the boron center by electron-withdrawing effects. Its potassium salt form improves solubility in polar solvents and stability under ambient conditions compared to boronic acids .

Properties

Molecular Formula |

C6H3BF5KO |

|---|---|

Molecular Weight |

235.99 g/mol |

IUPAC Name |

potassium;(4,5-difluoro-2-hydroxyphenyl)-trifluoroboranuide |

InChI |

InChI=1S/C6H3BF5O.K/c8-4-1-3(7(10,11)12)6(13)2-5(4)9;/h1-2,13H;/q-1;+1 |

InChI Key |

JWFLFEXJXOLGSY-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=CC(=C(C=C1O)F)F)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate typically involves the reaction of 4,5-difluoro-2-hydroxyphenylboronic acid with potassium bifluoride (KHF2). This reaction is carried out under mild conditions, often at room temperature, to yield the desired trifluoroborate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the bulk synthesis of the boronic acid precursor, followed by its conversion to the trifluoroborate salt using potassium bifluoride. The product is then purified through crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate primarily undergoes nucleophilic substitution reactions. It is widely used as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling .

Common Reagents and Conditions

The Suzuki–Miyaura coupling reaction involves the use of palladium catalysts and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The reaction is typically carried out in an aqueous or alcoholic solvent at temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate in Suzuki–Miyaura coupling involves the transmetalation of the organotrifluoroborate to the palladium catalyst. This is followed by the reductive elimination step, which forms the carbon-carbon bond and regenerates the palladium catalyst . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex .

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural and electronic properties of related potassium aryltrifluoroborates:

Key Observations :

Reactivity and Stability

- Cross-Coupling Efficiency: The 4,5-difluoro groups in the target compound enhance electrophilicity at the boron center, accelerating Suzuki-Miyaura couplings compared to non-fluorinated analogs .

- Stability :

Biological Activity

Potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate is an organoboron compound that has garnered interest due to its unique structural features and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its interactions, mechanisms, and implications in various biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₃F₅BOK, with a molecular weight of approximately 236.99 g/mol. Its structure features a phenolic ring substituted with two fluorine atoms and a hydroxyl group, contributing to its electron-rich and sterically hindered nature. This unique configuration influences its reactivity and interaction with biological systems.

Interaction with Biological Systems

Organoboron compounds like this compound are known for their ability to interact with various biological targets. The trifluoroborate moiety can participate in nucleophilic substitutions, while the phenolic hydroxyl group may engage in hydrogen bonding and coordination with metal ions, which can enhance bioactivity.

Potential Applications in Medicinal Chemistry

Research indicates that organotrifluoroborates may serve as intermediates for synthesizing biologically active compounds. Their stability and ease of handling make them valuable in organic synthesis, particularly in drug development. For instance, studies have shown that modifications to the boron-containing compounds can yield derivatives with enhanced pharmacological properties.

Synthesis and Reactivity Studies

A study on the synthesis of organotrifluoroborates highlighted the utility of this compound in cross-coupling reactions. The compound exhibited favorable reactivity profiles under mild conditions, leading to high yields of desired products. This suggests its potential as a versatile reagent in medicinal chemistry applications .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with similar organotrifluoroborates is useful:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| Potassium Phenyltrifluoroborate | Simple phenyl group | Widely used in cross-coupling reactions |

| Potassium Methyltrifluoroborate | Aliphatic methyl group | Useful for alkylation reactions |

| Potassium 4-Fluoro-Phenyltrifluoroborate | Contains a fluorine substituent | Alters electronic properties affecting reactivity |

Q & A

Q. What are the optimal synthetic routes for preparing Potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate, and how does its stability influence storage protocols?

The synthesis typically involves reacting arylboronic acids with KHF₂ under controlled acidic conditions to form trifluoroborate salts. Stability is highly sensitive to moisture and temperature; hydrolysis to boronic acids can occur in aqueous or basic conditions . Storage requires inert atmospheres (N₂ or Ar) at 2–8°C to minimize degradation . Analytical methods like ¹⁹F and ¹¹B NMR are critical for monitoring purity and hydrolysis byproducts .

Q. How does this compound compare to boronic acids in Suzuki-Miyaura (SM) couplings?

Trifluoroborates are air-stable, less prone to protodeboronation, and generate fewer side products. For example, in aqueous THF (10:1 THF/H₂O), trifluoroborates achieve >95% coupling yields in 5.5 hours, whereas boronic acids under identical conditions produce variable yields (2–40% side products) . The endogenous release of fluoride from trifluoroborates enhances transmetalation efficiency, reducing the need for exogenous KF additives .

Q. What solvent systems and bases are recommended for SM couplings involving this compound?

Biphasic solvent systems (e.g., THF/H₂O 10:1) are optimal, as they stabilize the trifluoroborate while facilitating catalyst turnover. Strong bases like Cs₂CO₃ or KOH (3–6 equivalents) are required to hydrolyze the trifluoroborate to the reactive boronate intermediate . Avoid toluene/water systems, which result in incomplete reactions (e.g., 55% protodeboronation byproducts) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions like protodeboronation?

Protodeboronation is minimized by:

- Using aqueous THF instead of toluene/water to accelerate coupling kinetics .

- Maintaining temperatures ≤55°C to slow boronate decomposition .

- Adding fluoride scavengers (e.g., MgSO₄) to sequester free F⁻, which accelerates side reactions . Control experiments with pinacol boronic esters (which resist boronate formation) help identify hydrolysis-dependent pathways .

Q. What mechanistic insights explain the superior performance of trifluoroborates over boronic acids in SM couplings?

Trifluoroborates hydrolyze in situ to generate boronic acid (R-B(OH)₂) and fluoride. The boronic acid undergoes transmetalation, while F⁻ activates the palladium catalyst by displacing bromide ligands. This dual role reduces side reactions (e.g., oxidative homocoupling) and improves turnover frequency . NMR studies show rapid equilibration between trifluoroborate, boronic acid, and boronate species under basic conditions, with the latter being the active transmetalating agent .

Q. How does the hydroxyl group in (4,5-difluoro-2-hydroxyphenyl)trifluoroborate influence reactivity?

The hydroxyl group can participate in hydrogen bonding, stabilizing intermediates during transmetalation. However, it may also act as a directing group, altering regioselectivity in cross-couplings. Comparative studies with non-hydroxylated analogues (e.g., 3,5-difluorophenyltrifluoroborate) reveal differences in reaction rates and byproduct profiles .

Q. What analytical techniques are essential for characterizing degradation pathways of this compound?

Q. Why do some SM couplings fail with trifluoroborates, and how can these issues be diagnosed?

Failures often arise from incomplete hydrolysis to boronate species. Titration with strong bases (e.g., KOH) ensures complete conversion, verified by ¹¹B NMR . Catalyst poisoning by residual F⁻ can be mitigated by adding Ag₂O to precipitate F⁻ as AgF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.